2-(Trimethylsilyl)undec-1-EN-3-one
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Overview
Description
2-(Trimethylsilyl)undec-1-en-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to an undecenone backbone. The molecular formula for this compound is C14H28OSi . This compound is notable for its applications in organic synthesis and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)undec-1-en-3-one typically involves the reaction of 1-undecen-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)undec-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trimethylsilyl)undec-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)undec-1-en-3-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions . The pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
1-Undecen-3-one: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other compounds.
Uniqueness
2-(Trimethylsilyl)undec-1-en-3-one is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and reactivity. This makes it a valuable compound in organic synthesis and various industrial applications .
Properties
CAS No. |
88626-93-1 |
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Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
2-trimethylsilylundec-1-en-3-one |
InChI |
InChI=1S/C14H28OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h2,6-12H2,1,3-5H3 |
InChI Key |
QFDGRFDPPRFVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
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